molecular formula C18H15Cl2NO B1359588 (2,4-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898764-65-3

(2,4-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1359588
M. Wt: 332.2 g/mol
InChI Key: YPICIHATXUBENM-UHFFFAOYSA-N
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Description

This compound is a synthetic compound that belongs to the aryl ketone family . It has a molecular weight of 332.2 g/mol . It contains a pyrazole moiety, which is a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, has been the subject of many studies . A variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Molecular Structure Analysis

The molecular formula of this compound is C18H15Cl2NO . It contains a pyrazole moiety, which is a five-membered heterocycle . The presence of this nucleus in different structures leads to diversified applications in different areas .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.2 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 4 .

Scientific Research Applications

  • Herbicidal and Insecticidal Activities : A study by (Wang et al., 2015) found that N-phenylpyrazolyl aryl methanones derivatives, related to the chemical , exhibit favorable herbicidal and insecticidal activities.

  • Antibacterial and Antiinflammatory Properties : Research by (Ravula et al., 2016) on similar pyrazoline derivatives demonstrated significant antibacterial and antiinflammatory activities.

  • Synthesis Methodology : A study by (Kaur & Kumar, 2018) elaborated an efficient synthetic procedure for a related compound, emphasizing the economical synthesis of pyrrole derivatives.

  • Antimicrobial and Antifungal Effects : (Sivakumar et al., 2021) investigated a related molecule's antimicrobial and antifungal properties, finding it demonstrated significant effects in these areas.

  • Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : Research by (Kimbaris & Varvounis, 2000) focused on the synthesis of a pyrrolo[1,2-b]cinnolin-10-one ring system from related compounds, revealing new pathways in organic synthesis.

  • Precipitation-Resistant Solution Formulation : A study by (Burton et al., 2012) developed a formulation for early toxicology studies of a poorly water-soluble compound similar to the one .

  • Anticancer and Antimicrobial Agents : (Katariya et al., 2021) synthesized and evaluated novel compounds with pyrazoline derivatives for their anticancer and antimicrobial properties.

  • Synthesis of Highly Substituted Pyrroles : In (Saeidian et al., 2013), a one-pot synthesis of highly substituted pyrroles, including compounds related to the chemical , was described, showing advancement in synthetic organic chemistry.

properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPICIHATXUBENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643050
Record name (2,4-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898764-65-3
Record name (2,4-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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